molecular formula C12H19N3O3 B1528073 tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1314391-41-7

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No. B1528073
CAS RN: 1314391-41-7
M. Wt: 253.3 g/mol
InChI Key: IYSZGILROVDDEJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (TBHDP) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. TBHDP is a hydroxymethyl derivative of the pyrazine ring system, and it is a white crystalline solid with a melting point of 134-136°C. This compound is of particular interest because of its unique structure, which allows it to interact with a variety of molecules and proteins. TBHDP has been used in a variety of scientific research applications, including as a fluorescent dye, a reaction catalyst, and a drug target.

Scientific Research Applications

Synthesis and Chemical Properties

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study discusses the acylation of tert-butyl compounds, leading to the synthesis of various isomeric pyrazoles, demonstrating the use of tert-butyl in the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives : This paper describes the treatment of β-keto ester with hydrazines, producing tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates. It illustrates the utility of tert-butyl compounds in the synthesis of complex pyrazole derivatives (Kralj et al., 2011).

  • Heterocyclic Analogues of Antihypertensive Beta-adrenergic Blocking Agent : This research highlights the synthesis of isoelectronic analogues of tert-butylamino compounds, including pyrazine variants. It shows the role of tert-butyl compounds in developing beta-adrenoceptor antagonist activity (Baldwin et al., 1980).

Biological Applications and Studies

  • Substituted Pyrazinecarboxamides Synthesis and Biological Evaluation

    : This study focuses on condensation reactions involving tert-butylpyrazine-2-carboxylic acid and its biological evaluation. It highlights the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds, showcasing the biological significance of tert-butyl derivatives (Doležal et al., 2006).

  • Iron(III) and Cobalt(III) Complexes with Aroylhydrazone Ligands : This research presents the synthesis of complexes involving tert-butyl groups and their application in microwave-assisted oxidation of alcohols. It demonstrates the potential of tert-butyl derivatives in catalysis and chemical transformations (Sutradhar et al., 2016).

  • Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors : This paper discusses the synthesis of various tert-butylcarboxamide pyrazole derivatives and their role as inhibitors in photosynthetic electron transport. It underlines the importance of tert-butyl derivatives in developing new inhibitors with potential agricultural applications (Vicentini et al., 2005).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSZGILROVDDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 5
tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Reactant of Route 6
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tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

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